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Compound of Interest
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Cat. No.: B3323733

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the discontinuation of the clinical trial for
Edaxeterkib (also known as KO-947). The content is structured to address specific questions
that may arise during experimental planning and data interpretation.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of the Edaxeterkib (KO-947) clinical
trial?

The Phase 1 clinical trial for Edaxeterkib (NCT03051035), a first-in-human study in patients
with advanced solid tumors, was terminated prior to the planned cohort expansion. The primary
reason for the discontinuation of treatment for all 61 enrolled patients was disease progression.
[1] The best overall response observed in the trial was stable disease, indicating a lack of
significant anti-tumor efficacy at the doses and schedules tested.[1][2]

Q2: What was the investigational drug Edaxeterkib and its intended mechanism of action?

Edaxeterkib (KO-947) is a potent and selective small molecule inhibitor of ERK1/2 kinases.[3]
These kinases are the final node in the MAPK signaling pathway, which is frequently
dysregulated in over 30% of human cancers, including those with BRAF, NRAS, or KRAS
mutations. By inhibiting ERK1/2, Edaxeterkib was designed to block this key cancer-driving
pathway. Preclinical studies showed that KO-947 had a prolonged residence time and pathway
inhibition in vitro and in vivo.
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Q3: Were there any significant safety concerns with Edaxeterkib in the clinical trial?

While the trial was ultimately halted due to lack of efficacy, Edaxeterkib demonstrated a
generally tolerable safety profile. The most common treatment-related adverse events were
blurred vision.[1] Notably, the intravenous administration of KO-947 resulted in minimal
gastrointestinal toxicity compared to oral formulations of other ERK inhibitors.[1][2]

Troubleshooting Guide

Problem: My research involves targeting the MAPK pathway, and | was considering an ERK
inhibitor. How should the Edaxeterkib results influence my experimental design?

Solution: The Edaxeterkib trial results highlight a critical challenge in targeting the ERK
pathway: achieving sufficient therapeutic efficacy without dose-limiting toxicities. While
Edaxeterkib was generally well-tolerated, it did not produce the desired anti-tumor responses.
When designing your experiments, consider the following:

» Alternative Dosing Strategies: The Edaxeterkib trial explored multiple dosing schedules.[1]
Your experimental design could investigate novel dosing regimens, such as intermittent or
combination therapies, to enhance the therapeutic window.

o Biomarker-Driven Patient Selection: Preclinical data suggested that tumors with 11q13
amplification might be more sensitive to KO-947.[2] Although this did not translate to
significant clinical responses in the terminated trial, it underscores the importance of
identifying and validating predictive biomarkers to enrich for patient populations more likely
to respond to ERK inhibition.

o Combination Therapies: The lack of single-agent efficacy with Edaxeterkib suggests that
combination approaches may be more effective. Consider combining your ERK inhibitor with
agents that target parallel or upstream/downstream pathways to overcome resistance
mechanisms.

Quantitative Data Summary

The following table summarizes key quantitative data from the terminated Phase 1 clinical trial
of Edaxeterkib (NCT03051035).
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Parameter Value Source
Number of Patients Enrolled 61 [1]
Reason for Treatment Disease Progression (for all o
Discontinuation patients)

Best Overall Response Stable Disease [11[2]

Maximum Tolerated Dose

3.6 mg/k 1
(Schedule 1) I s
Maximum Administered Dose

9.6 mg/kg [1]
(Schedule 2)
Maximum Administered Dose

11.3 mg/kg [1]
(Schedule 3)
Common Treatment-Related o

Blurred Vision [1]

Adverse Event

Experimental Protocols

Methodology for the Phase 1 First-in-Human Trial of Edaxeterkib (KO-947) (NCT03051035)

This was a multicenter, open-label, dose-escalation study to determine the maximum tolerated
dose (MTD) and/or recommended Phase 2 dose (RP2D) of intravenously administered
Edaxeterkib in patients with advanced solid tumors.

o Patient Population: Patients with locally advanced, unresectable, or metastatic non-
hematological malignancies who had progressed on standard therapies.

e Dosing and Administration: Edaxeterkib was administered intravenously. The trial evaluated
three different dosing schedules:

o Schedule 1: Once weekly (0.45-5.4 mg/kg with a 1- to 2-hour infusion).

o Schedule 2: Once weekly (4.8-9.6 mg/kg with a 4-hour infusion).
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o Schedule 3: On days 1, 4, and 8 of a 21-day cycle (3.6-11.3 mg/kg with a 4-hour infusion).
[1]

e Primary Objectives:
o To determine the MTD and/or RP2D of Edaxeterkib.
o To evaluate the safety and tolerability of Edaxeterkib.
e Secondary Objectives:
o To characterize the pharmacokinetic profile of Edaxeterkib.
o To obtain preliminary evidence of anti-tumor activity.
e Outcome Measures:

o Safety: Monitored through the incidence and severity of adverse events (AEs), graded
according to the National Cancer Institute Common Terminology Criteria for Adverse
Events (NCI-CTCAE).

o Efficacy: Assessed by tumor response using Response Evaluation Criteria in Solid Tumors
(RECIST).
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Caption: Intended mechanism of action of Edaxeterkib in the MAPK signaling pathway.
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Caption: Logical workflow leading to the discontinuation of the Edaxeterkib clinical trial.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3323733?utm_src=pdf-body-img
https://www.benchchem.com/product/b3323733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3323733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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